2-[(4-butoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-[(4-butoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H28N2O4S and its molecular weight is 452.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.17697855 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Synthetic Pathways : The research on related compounds has led to the development of efficient synthetic pathways for producing a variety of heterocyclic compounds. For instance, studies have demonstrated methods for synthesizing derivatives that exhibit potential as biological agents. These methods provide a foundation for developing compounds with enhanced activity and specificity for various applications, including therapeutic agents (Dzhavakhishvili et al., 2008).
Antimicrobial and Docking Studies : There's significant interest in the antimicrobial properties of derivatives. Research has focused on the synthesis and characterization of compounds for antimicrobial evaluation. Docking studies are also performed to understand the interaction mechanisms with microbial proteins, which help in designing more effective antimicrobial agents (Talupur et al., 2021).
Anti-Inflammatory and Analgesic Agents : Compounds derived from this chemical structure have been explored for their anti-inflammatory and analgesic properties. The synthesis of novel compounds and their evaluation as COX inhibitors reveal their potential as therapeutic agents for managing pain and inflammation. This line of research offers insights into the design of new drugs with improved efficacy and reduced side effects (Abu‐Hashem et al., 2020).
Biological Activities of Heterocyclic Derivatives : The exploration of heterocyclic derivatives of thiophene-3-carboxamide reveals a variety of biological activities. These activities range from antibacterial to antifungal properties, highlighting the versatility of these compounds in biomedical research. The structural diversity and functionalization potential make them valuable in developing new therapeutic agents (Vasu et al., 2005).
Properties
IUPAC Name |
2-[(4-butoxybenzoyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-2-3-14-30-18-12-10-17(11-13-18)23(28)27-25-22(20-8-4-5-9-21(20)32-25)24(29)26-16-19-7-6-15-31-19/h6-7,10-13,15H,2-5,8-9,14,16H2,1H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDBISIOMOMSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.